N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide
Description
N-(6-Chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide is a benzothiazole-acetamide hybrid compound characterized by a 6-chloro-substituted benzothiazole core linked via an acetamide bridge to a 3-oxo-2,3-dihydroinden-5-yloxy moiety. The chloro substituent on the benzothiazole ring and the ketone-containing indenyloxy group distinguish it from related derivatives, influencing its electronic properties, steric bulk, and interaction with biological targets.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S/c19-11-3-5-14-16(7-11)25-18(20-14)21-17(23)9-24-12-4-1-10-2-6-15(22)13(10)8-12/h1,3-5,7-8H,2,6,9H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRPZSYRISSPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of benzo[d]thiazole to introduce the chlorine atom at the 6-position. This is followed by the formation of the acetamide linkage through a reaction with an appropriate acylating agent. The indene moiety is then introduced via an etherification reaction, where the indene derivative is reacted with the acetamide intermediate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the indene moiety can be reduced to form alcohols.
Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism by which N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide exerts its effects involves its interaction with specific molecular targets. The benzo[d]thiazole ring can intercalate with DNA, disrupting replication and transcription processes. The indene moiety can interact with enzymes, inhibiting their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (Cl, NO₂, CF₃): Enhance electrophilicity, improving interactions with kinase ATP-binding pockets .
- Methoxy/Ethoxy Groups : Improve solubility but reduce membrane permeability .
- Adamantyl/Indenyloxy Groups : Introduce steric bulk and influence crystal packing or target selectivity .
Acetamide Linker Modifications
The acetamide bridge and its substituents dictate molecular conformation and bioactivity:
Key Observations :
- 3-Oxo-indenyloxy Group : Unique to the target compound, this moiety may confer selective binding to oxidoreductases or prostaglandin synthases due to its ketone functionality.
- Benzimidazole Derivatives: Exhibit immunomodulatory effects, suggesting the indenyl group’s role in cytokine modulation .
Anticancer and Kinase Inhibition
- VEGFR-2 Inhibition : Nitro-substituted benzothiazoles (e.g., compound 6d in ) show potent VEGFR-2 inhibition (IC₅₀ = 0.42 µM) due to electron-deficient aromatic systems. The target compound’s chloro group may offer similar activity but with improved metabolic stability over nitro analogues.
Physicochemical and ADMET Properties
- LogP and Solubility : The 3-oxo group increases polarity compared to adamantyl (LogP = 4.2 ) or trifluoromethyl (LogP = 3.8 ) analogues, likely improving aqueous solubility but reducing blood-brain barrier penetration.
- Metabolic Stability : Chloro substituents generally resist oxidative metabolism better than methoxy or nitro groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
